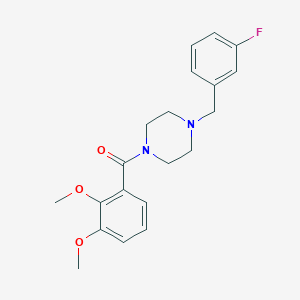
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cancer development. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent antioxidant, anti-inflammatory, and anticancer activities, making it a potential candidate for drug development. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide. One potential direction is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to investigate the potential use of this compound in combination with other drugs for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Synthesis Methods
The synthesis method of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide involves the reaction of 2-mercaptobenzimidazole with 2-isopropoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities. It has also been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
properties
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)23-16-10-6-5-9-15(16)19-17(22)11-24-18-20-13-7-3-4-8-14(13)21-18/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
NQPIXPGJMUGEFZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)


![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)

![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)